molecular formula C20H13NO2 B515170 N-(9-oxo-9H-fluoren-3-yl)benzamide

N-(9-oxo-9H-fluoren-3-yl)benzamide

Cat. No.: B515170
M. Wt: 299.3g/mol
InChI Key: MSXPSAHEHXVYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

This compound represents a conjugated amide compound featuring a fluorenone moiety linked to a benzamide group. The systematic nomenclature follows standard IUPAC conventions, where the fluorenone core structure serves as the primary scaffold with the benzamide substituent attached at the 3-position of the fluorene ring system. The compound's structure incorporates both aromatic and carbonyl functionalities, which contribute to its unique chemical and biological properties.

The fluorenone core consists of a tricyclic aromatic system with a central ketone group at the 9-position, providing significant electronic conjugation throughout the molecule. This extended aromatic system is crucial for the compound's ability to interact with biological targets through π-π stacking interactions and hydrogen bonding. The benzamide moiety attached to the 3-position of the fluorene ring adds additional hydrogen bonding capacity and contributes to the compound's overall pharmacological profile.

CAS Registry Number and Alternative Chemical Names

While the search results provide limited specific registry information for this compound, the compound has been consistently referenced in scientific literature under its systematic name. Related fluorenone derivatives documented in chemical databases include various positional isomers and substituted analogs, such as N-(9-oxo-9H-fluoren-4-yl)acetamide (CAS: 42135-35-3) and other fluorenone-based compounds.

The compound may also be referred to by alternative nomenclatures including 9-oxofluorenyl benzamide or benzamide N-(9-oxo-9H-fluoren-3-yl) derivative. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity for scientific communication.

Molecular Formula and Weight Analysis

Based on the structural characteristics of this compound described in the research literature, the compound contains a fluorenone core (C₁₃H₈O) connected to a benzamide group (C₇H₅NO), resulting in a molecular composition that reflects its hybrid aromatic-amide nature. The presence of these functional groups contributes to the compound's stability and biological activity profile.

The molecular structure features multiple aromatic rings that provide rigidity and planarity to the molecule, which is essential for its binding interactions with protein targets. The carbonyl groups present in both the fluorenone and benzamide portions of the molecule serve as important hydrogen bond acceptors, while the amide nitrogen can function as a hydrogen bond donor under appropriate conditions.

Properties

Molecular Formula

C20H13NO2

Molecular Weight

299.3g/mol

IUPAC Name

N-(9-oxofluoren-3-yl)benzamide

InChI

InChI=1S/C20H13NO2/c22-19-16-9-5-4-8-15(16)18-12-14(10-11-17(18)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23)

InChI Key

MSXPSAHEHXVYIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Analogues in HDAC6 Inhibition

N-(9-oxo-9H-fluoren-3-yl)benzamide shares functional similarities with 5-(4-bromonaphthalene-1-sulfonamido)-2-hydroxybenzoic acid, another HDAC6 inhibitor identified in the same study. Both compounds exhibit:

  • HDAC6 binding affinity (confirmed via microscale thermophoresis).
  • Dose-dependent apoptosis in leukemia cells.
  • Over 50% enzymatic inhibition .

However, structural differences influence pharmacokinetics:

Compound Name Core Structure Key Functional Groups HDAC6 Inhibition (%) Cytotoxicity (IC₅₀) Reference
This compound Fluorenone + benzamide 9-oxofluorenyl, amide bond >50 Sub-µM range
5-(4-Bromo-naphthalene-1-sulfonamido)-2-hydroxybenzoic acid Naphthalene + sulfonamido Bromonaphthalene, sulfonamide >50 Sub-µM range

Benzamide Derivatives with Varied Substitutions

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.
  • Activity: No direct HDAC6 inhibition reported, but similar benzamide scaffolds are explored for neuroprotective and antimicrobial roles. Methoxy groups may enhance solubility but reduce target specificity compared to the 9-oxofluorenyl motif .
Nitazoxanide (2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide)
  • Structure : Nitro-thiazole substituted benzamide.
  • Activity: Broad antiparasitic and antiviral activity, unrelated to HDAC4. The nitro-thiazole group confers redox activity, contrasting with the fluorenone-based mechanism of this compound .

Polycyclic Aromatic Benzamides

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • Structure: Anthraquinone fused with a 2-methylbenzamide.
  • Activity: Anthraquinone systems are associated with DNA intercalation and topoisomerase inhibition, differing from HDAC6-targeted apoptosis. The methyl group may sterically hinder HDAC6 binding compared to the planar fluorenone .
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide
  • Structure: Xanthenone core with chloro and fluoro substituents.

Pharmacokinetic and ADMET Considerations

  • N-(Phenylcarbamoyl)benzamide : ADMET predictions via pkCSM suggest moderate intestinal absorption and low blood-brain barrier penetration, typical for benzamides. The carbamoyl group may reduce metabolic stability compared to the 9-oxofluorenyl group .
  • This compound: Higher lipophilicity (logP ~3.5 predicted) may improve tissue penetration but increase hepatotoxicity risk, a common trade-off in fluorenone derivatives .

Q & A

Basic: What are the recommended methods for synthesizing N-(9-oxo-9H-fluoren-3-yl)benzamide with high purity?

Answer:
The synthesis typically involves coupling a benzoyl chloride derivative with a substituted fluorenone amine under controlled conditions. Key steps include:

  • Acylation reaction : React 3-amino-9-fluorenone with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) to isolate the product. Confirm purity via HPLC (>98%) and characterize using 1H^1H-NMR and 13C^{13}C-NMR .
  • Optimization : Adjust reaction temperature (50–60°C) and stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) to minimize side products like N-acylurea derivatives .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy : Compare experimental 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR (C=O stretch at ~1680 cm1^{-1}) with computational data (DFT/B3LYP/6-31G*) .
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/methanol). Refine the structure using SHELXL (R-factor < 0.05) to confirm bond angles and planarity of the fluorenone core .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:
Address discrepancies through systematic controls:

  • Biological assays : Replicate cytotoxicity studies (e.g., MTT assay on HeLa cells) using standardized protocols (IC50_{50} ± SEM) and compare against reference compounds like hydroxyurea .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., nitro, methoxy) at the benzamide moiety to isolate effects on bioactivity. Use ANOVA to statistically validate differences in IC50_{50} values .
  • Solubility optimization : Test derivatives in DMSO/PBS mixtures to rule out false negatives due to poor solubility .

Advanced: How can copper-mediated C–H functionalization be applied to modify this compound?

Answer:
Leverage divergent mechanisms for selective functionalization:

  • Directed C–H activation : Under basic conditions (NaOtt-Bu, DMF), use Cu(II) catalysts to introduce methoxy or chloro groups at the fluorenone C4 position via organometallic pathways .
  • Radical pathways : In acidic media (HCl, MeCN), employ CuCl2_2 with O2_2 to achieve non-directed chlorination at the benzamide ring through single-electron-transfer (SET) mechanisms .
  • Characterization : Monitor reaction progress via LC-MS and isolate products using preparative TLC. Confirm regioselectivity via NOESY NMR .

Advanced: What computational tools are recommended for predicting the photophysical properties of this compound?

Answer:
Use density functional theory (DFT) and time-dependent DFT (TD-DFT):

  • Software : Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set.
  • Outputs : Calculate HOMO-LUMO gaps (ΔE ~3.2 eV), excitation energies (λmax_{\text{max}} ~350 nm), and oscillator strengths to predict fluorescence .
  • Validation : Compare computed UV-Vis spectra with experimental data (methanol, ε = 104^4 M1^{-1}cm1^{-1}) .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Answer:
Common fixes include:

  • Activation of amine : Pre-treat 3-amino-9-fluorenone with TMSCl to enhance nucleophilicity .
  • Solvent selection : Switch from THF to DMF to improve solubility of intermediates .
  • Catalyst addition : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

Advanced: What are the implications of crystal packing interactions on the stability of this compound?

Answer:
Analyze crystal lattice using Mercury software:

  • Intermolecular forces : Identify π-π stacking (3.5–4.0 Å) between fluorenone cores and hydrogen bonds (N–H···O=C, 2.8 Å) that stabilize the lattice .
  • Thermal stability : Perform TGA-DSC to correlate melting points (mp ~220°C) with packing density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.